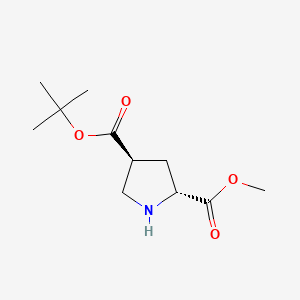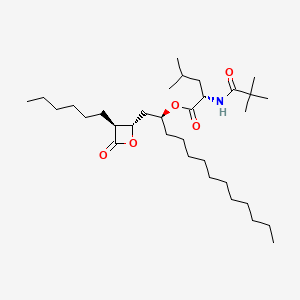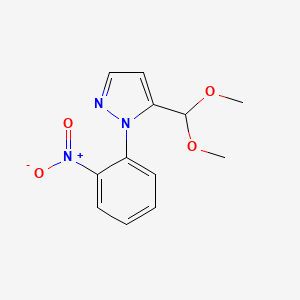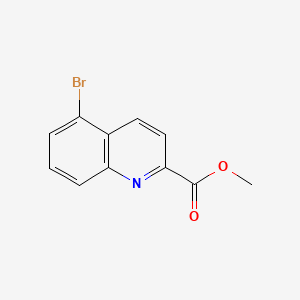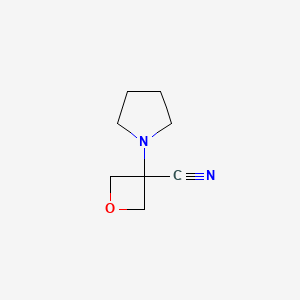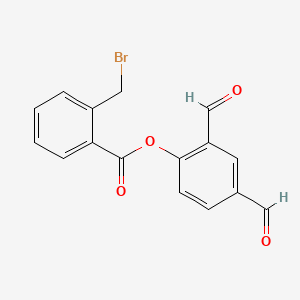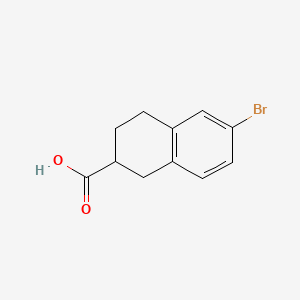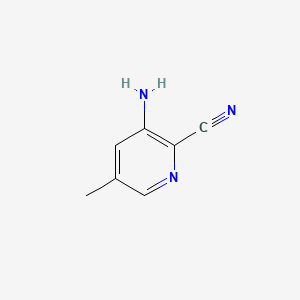
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is an organic compound with the molecular formula C8H18N2O2 It is a derivative of acetamide, characterized by the presence of an ethylamino group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide typically involves the reaction of ethylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{COOCH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NHCH}_2\text{COCH}_2\text{OCH}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The ethylamino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)-N-(2-methoxyethyl)propanamide: A structurally similar compound with slight variations in the alkyl chain.
Carbocyclic hydrazino inhibitors: Compounds with similar functional groups and potential biological activity.
Uniqueness
2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
CAS No. |
1250161-70-6 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.217 |
IUPAC Name |
2-(ethylamino)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H16N2O2/c1-3-8-6-7(10)9-4-5-11-2/h8H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
UKMOAWJUEOCKCT-UHFFFAOYSA-N |
SMILES |
CCNCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


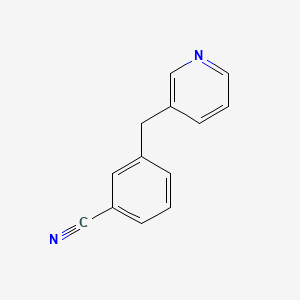
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)
![2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B581151.png)

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
